6-Methoxy-2-methylbenzofuran
Overview
Description
6-Methoxy-2-methylbenzofuran is an organic compound with the molecular formula C10H10O2. It is a derivative of benzofuran, characterized by the presence of a methoxy group at the 6th position and a methyl group at the 2nd position on the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-methylbenzofuran typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-Iodo-5-Methoxyphenol with propyne in the presence of a palladium catalyst, such as bis-triphenylphosphine-palladium(II) chloride, and a base like N,N,N’,N’-tetramethylguanidine in N,N-dimethylformamide (DMF) at temperatures ranging from -78°C to 20°C .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-2-methylbenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride as a catalyst are common.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxy-substituted quinones, while substitution reactions can introduce various functional groups onto the benzofuran ring .
Scientific Research Applications
6-Methoxy-2-methylbenzofuran has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methylbenzofuran and its derivatives often involves interaction with specific molecular targets and pathways. For instance, certain derivatives have been shown to upregulate bone morphogenetic protein-2 (BMP-2), which plays a crucial role in bone formation and turnover. This mechanism is particularly relevant in the context of treating osteoporosis . Additionally, the compound’s antimicrobial activity may involve disruption of microbial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Benzofuran: The parent compound, lacking the methoxy and methyl substitutions.
6-Methoxybenzofuran: Similar structure but without the methyl group at the 2nd position.
2-Methylbenzofuran: Lacks the methoxy group at the 6th position.
Uniqueness: 6-Methoxy-2-methylbenzofuran is unique due to the combined presence of both methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. The methoxy group can enhance electron density on the benzofuran ring, making it more reactive towards electrophilic substitution, while the methyl group can affect steric interactions and overall molecular stability .
Properties
IUPAC Name |
6-methoxy-2-methyl-1-benzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-5-8-3-4-9(11-2)6-10(8)12-7/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAVOXPDABUPJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515174 | |
Record name | 6-Methoxy-2-methyl-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50515174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29040-48-0 | |
Record name | 6-Methoxy-2-methyl-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50515174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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